6-Demethoxythebaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

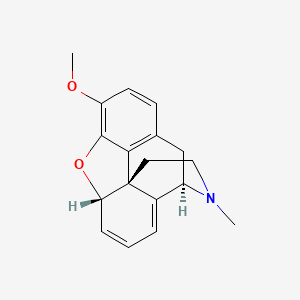

6-Demethoxythebaine, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Demethoxythebaine can be synthesized from codeine through a series of chemical transformations. The process typically involves the conversion of codeine to isocodeine, followed by the formation of its sulfenate ester. This diene readily undergoes Diels-Alder reactions with dienophiles such as vinyl ketones to yield various cycloadducts, specifically 6,14-ethenomorphinans, which have significant pharmacological activity .

Analgesic Properties

Research has indicated that this compound exhibits potent analgesic properties. In pharmacological testing, the R diastereomer of this compound has been shown to be highly effective as an agonist, while the S diastereomer demonstrates significantly lower potency. This relationship mirrors findings in similar compounds within the oripavine series, suggesting that structural modifications can greatly influence therapeutic efficacy .

Diels-Alder Reactions

The Diels-Alder reaction of this compound with various dienophiles has been extensively studied. For instance, reactions with methyl vinyl ketone yield several regio- and diastereomers, indicating diverse synthetic pathways for generating new compounds with potentially enhanced pharmacological profiles. The primary products from these reactions often include 7α-acetyl-6α,14α-isomers, which are further characterized for their biological activity .

Case Study: Conversion to Analgesics

A notable study involved converting this compound into analgesic compounds through selective Diels-Alder reactions. The results demonstrated that specific derivatives exhibited high analgesic activity, supporting the hypothesis that structural modifications can optimize therapeutic effects. The study also emphasized the importance of stereochemistry in determining the efficacy of these compounds .

Case Study: Bioactivity Assessment

Another research effort focused on assessing the bioactivity of derivatives synthesized from this compound. The findings revealed that certain derivatives displayed significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology. This highlights the compound's versatility beyond analgesic use and opens avenues for further exploration in cancer therapeutics .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound along with their respective biological activities:

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| 7α-acetyl-6α,14α-isomer | Diels-Alder with methyl vinyl ketone | High analgesic potency |

| 8α-nitro-6α,14α-adduct | Reaction with nitroethene | Moderate cytotoxicity |

| 7α-butyl-6-demethoxy-7 alpha-orvinol | Conversion from Diels-Alder adducts | Analgesic activity assessed |

| 8β-acetyl-6β,14β-adduct | Secondary product from Diels-Alder | Lower potency compared to α-isomers |

Eigenschaften

Molekularformel |

C18H19NO2 |

|---|---|

Molekulargewicht |

281.3 g/mol |

IUPAC-Name |

(4R,7aS,12bS)-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C18H19NO2/c1-19-9-8-18-12-4-3-5-15(18)21-17-14(20-2)7-6-11(16(17)18)10-13(12)19/h3-7,13,15H,8-10H2,1-2H3/t13-,15+,18-/m1/s1 |

InChI-Schlüssel |

UYDXNVYSAYJCMN-QIIPPGSGSA-N |

Isomerische SMILES |

CN1CC[C@]23[C@@H]4C=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4 |

Kanonische SMILES |

CN1CCC23C4C=CC=C2C1CC5=C3C(=C(C=C5)OC)O4 |

Synonyme |

6-demethoxythebaine O(3)-dimethylthebaine oripavine oripavine hydrochloride, (5alpha)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.